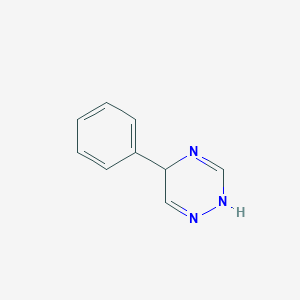
5-Phenyl-2,5-dihydro-1,2,4-triazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Phenyl-2,5-dihydro-1,2,4-triazine is a heterocyclic compound that belongs to the triazine family. Triazines are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The structure of this compound consists of a triazine ring with a phenyl group attached, making it an interesting compound for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-2,5-dihydro-1,2,4-triazine can be achieved through various methods. One common approach involves the reaction of phenylhydrazine with formamide under reflux conditions. This reaction typically yields the desired triazine compound with moderate to high efficiency .
Another method involves the [4+2] domino annulation reactions, which are simple and efficient for synthesizing 1,2,4-triazine derivatives. These reactions use easily available materials such as ketones, aldehydes, alkynes, secondary alcohols, and alkenes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
5-Phenyl-2,5-dihydro-1,2,4-triazine undergoes various chemical reactions, including:
Electrophilic Addition: This reaction involves the addition of electrophiles to the triazine ring, leading to the formation of new derivatives.
Nucleophilic Displacement: This reaction involves the substitution of a nucleophile on the triazine ring, resulting in the formation of different triazine derivatives.
Intramolecular Cyclization: This reaction leads to the formation of fused heterocyclic systems with a bridging nitrogen atom.
Common Reagents and Conditions
Common reagents used in these reactions include iodine, bromine, and various alkylating agents. The reactions are typically carried out under reflux conditions or using microwave-assisted synthesis to enhance reaction rates and yields .
Major Products
The major products formed from these reactions include various substituted triazine derivatives, which can exhibit different biological and chemical properties .
科学研究应用
5-Phenyl-2,5-dihydro-1,2,4-triazine has several scientific research applications, including:
Medicinal Chemistry: Triazine derivatives are known for their potential as anticancer, antiviral, and antimicrobial agents.
Materials Science: Triazines are used in the development of materials with optoelectronic properties.
Agriculture: Triazine derivatives are used as herbicides and pesticides due to their ability to inhibit specific enzymes in plants.
Chemical Biology: The bioorthogonal application of triazines with various strained alkenes and alkynes provides new prospects for investigations in chemical biology.
作用机制
The mechanism of action of 5-Phenyl-2,5-dihydro-1,2,4-triazine involves its interaction with specific molecular targets and pathways. For example, triazine derivatives can inhibit enzymes by binding to their active sites, leading to the disruption of essential biochemical processes . The exact molecular targets and pathways may vary depending on the specific derivative and its application.
相似化合物的比较
Similar Compounds
3-Alkenylsulfanyl-5-phenyl-1,2,4-triazines: These compounds are similar in structure but contain alkenylsulfanyl groups instead of the phenyl group.
1,2,4-Triazin-6(5H)-one: This compound has a similar triazine ring structure but with different substituents.
2-p-Chlorophenyl-5-phenylhydrazono-2,5-dihydro-1,2,4-triazine-6-carbonitrile: This compound is another triazine derivative with different substituents.
Uniqueness
5-Phenyl-2,5-dihydro-1,2,4-triazine is unique due to its specific phenyl substitution, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
831218-38-3 |
|---|---|
分子式 |
C9H9N3 |
分子量 |
159.19 g/mol |
IUPAC 名称 |
5-phenyl-2,5-dihydro-1,2,4-triazine |
InChI |
InChI=1S/C9H9N3/c1-2-4-8(5-3-1)9-6-11-12-7-10-9/h1-7,9H,(H,10,12) |
InChI 键 |
PROCSSYEXAQASP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2C=NNC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Methyl-N-[1-(4-methylbenzene-1-sulfonyl)butyl]benzene-1-sulfonamide](/img/structure/B14209483.png)
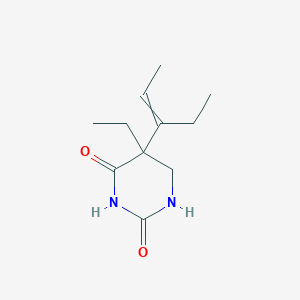
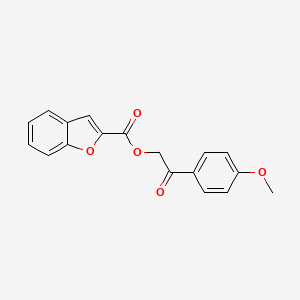
![2-[(3,4-Difluorophenyl)ethynyl]-1,3-difluoro-5-(prop-1-en-1-yl)benzene](/img/structure/B14209502.png)
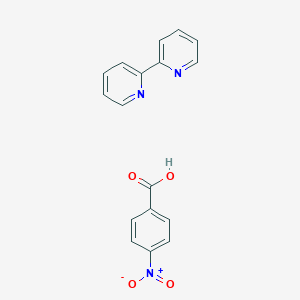
![{1-[2-(Benzyloxy)phenyl]prop-1-en-1-yl}(tributyl)stannane](/img/structure/B14209530.png)
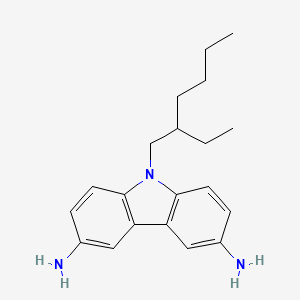
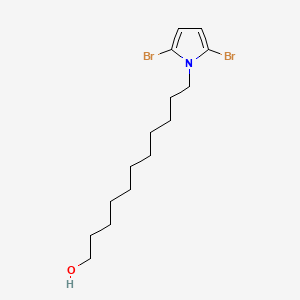
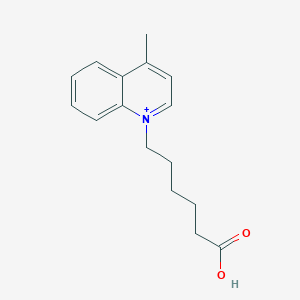
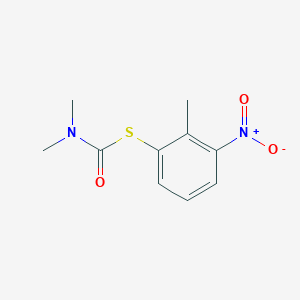
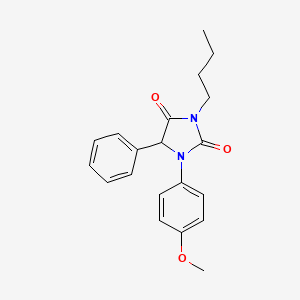
![2-[2-(3,4-Dimethoxyphenyl)ethynyl]-6-methylpyridine;hydrochloride](/img/structure/B14209573.png)


